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Compound of Interest

Compound Name: Omeprazole sulfide

Cat. No.: B194793 Get Quote

A comprehensive guide for researchers and drug development professionals on the differential

inhibitory effects of proton pump inhibitor (PPI) metabolites on the cytochrome P450 2C19

enzyme. This report provides a comparative summary of experimental data, detailed

methodologies, and visual representations of metabolic pathways and experimental workflows.

Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders.

Their metabolism, primarily mediated by the polymorphic enzyme cytochrome P450 2C19

(CYP2C19), results in the formation of various metabolites. These metabolites, in turn, can

inhibit CYP2C19 activity to varying extents, leading to potential drug-drug interactions and

variability in therapeutic outcomes. This guide offers a comparative study of the inhibitory

effects of different PPI metabolites on CYP2C19, supported by experimental data.

Quantitative Comparison of CYP2C19 Inhibition
The inhibitory potential of various PPIs and their metabolites on CYP2C19 activity is

summarized in the table below. The data, presented as IC50 and Ki values, have been

compiled from multiple in vitro studies. A lower value indicates a more potent inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b194793?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Type IC50 (µM) Ki (µM)

Metabolism-

Dependent

Inhibition (MDI)

Omeprazole Parent Drug 8.4[1] 3.4 (S-), 5.7 (R-) Yes[1][2]

5-

Hydroxyomepraz

ole

Metabolite >100 - No

5'-O-

Desmethylomepr

azole

Metabolite 48 - Yes[3]

Omeprazole

Sulfone
Metabolite 13[3] - Yes[1][2]

Esomeprazole

(S-Omeprazole)
Parent Drug 3.7 - Yes[2]

Lansoprazole Parent Drug 1.2[2] 0.6 (S-), 6.1 (R-) No[2]

5-

Hydroxylansopra

zole

Metabolite
Data not

available

Data not

available

Data not

available

Lansoprazole

Sulfone
Metabolite

Data not

available

Data not

available

Data not

available

Pantoprazole Parent Drug 93[2] - No[2]

Pantoprazole

Sulfone
Metabolite

Data not

available

Data not

available

Data not

available

Rabeprazole Parent Drug ≥25 - No

Rabeprazole

Thioether
Metabolite

Potent inhibitor

(quantitative data

not available)

Data not

available

Data not

available

Note: The inhibitory activity of rabeprazole thioether has been described as potent in vitro,

however, specific IC50 or Ki values were not found in the reviewed literature.
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Metabolic Pathways and Inhibition of CYP2C19
The metabolic conversion of PPIs is primarily catalyzed by CYP2C19 and CYP3A4. The

resulting metabolites can, in some cases, act as inhibitors of CYP2C19, creating a feedback

loop that can alter the pharmacokinetics of the parent drug and other co-administered

CYP2C19 substrates.

Proton Pump Inhibitors (PPIs)

Metabolites

Omeprazole

5-Hydroxyomeprazole

CYP2C19

5'-O-Desmethylomeprazole
CYP2C19

Omeprazole SulfoneCYP3A4

Lansoprazole 5-HydroxylansoprazoleCYP2C19

Lansoprazole Sulfone

CYP3A4

Pantoprazole

Pantoprazole Sulfone

CYP3A4

Rabeprazole

Rabeprazole Thioether

Non-enzymatic

CYP2C19

Inhibition

Inhibition

Inhibition

CYP3A4
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Click to download full resolution via product page

PPI Metabolic Pathway and CYP2C19 Inhibition.

Experimental Protocols
The determination of CYP2C19 inhibition by PPI metabolites is typically conducted through in

vitro assays using human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes.

A generalized workflow for such an assay is depicted below.
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Preparation

Incubation

Analysis

Prepare solutions:
- Test compound (PPI metabolite)

- Positive control inhibitor
- CYP2C19 probe substrate

- NADPH regenerating system

Prepare incubation mixture:
- Human liver microsomes or

  recombinant CYP2C19
- Phosphate buffer

Pre-incubate test compound and
enzyme mixture at 37°C

Initiate reaction by adding
NADPH regenerating system

Incubate at 37°C for a
defined time period

Terminate reaction with
ice-cold acetonitrile

Centrifuge to precipitate proteins

Analyze supernatant by LC-MS/MS
to quantify metabolite formation

Calculate percent inhibition
and determine IC50/Ki values

Click to download full resolution via product page

Generalized workflow for CYP2C19 inhibition assay.
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A detailed, representative experimental protocol is as follows:

1. Materials and Reagents:

Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CYP2C19.

Probe Substrate: (S)-mephenytoin or another specific CYP2C19 substrate.

Test Compounds: PPI metabolites of interest.

Positive Control Inhibitor: A known CYP2C19 inhibitor (e.g., ticlopidine).

Cofactor: NADPH regenerating system.

Buffer: Potassium phosphate buffer (pH 7.4).

Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant

CYP2C19) and the test compound (PPI metabolite) at various concentrations in phosphate

buffer.

The mixture is pre-warmed to 37°C.

The enzymatic reaction is initiated by the addition of a pre-warmed NADPH regenerating

system.

The incubation is carried out at 37°C for a specific duration, ensuring that the reaction is

within the linear range of metabolite formation.

The reaction is terminated by adding an equal volume of ice-cold acetonitrile.

3. Sample Analysis:

The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
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The supernatant is transferred for analysis by a validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method to quantify the formation of the specific metabolite

of the probe substrate.

4. Data Analysis:

The rate of metabolite formation in the presence of the test compound is compared to the

vehicle control to determine the percentage of inhibition.

IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are

determined by fitting the concentration-inhibition data to a suitable nonlinear regression

model.

For determination of the inhibition constant (Ki), experiments are typically performed with

multiple substrate and inhibitor concentrations.

5. Metabolism-Dependent Inhibition (MDI) Assay:

To assess time-dependent inhibition, a pre-incubation of the test compound with the enzyme

source and NADPH is performed for a set period (e.g., 30 minutes) before the addition of the

probe substrate.

A shift in the IC50 value (a decrease) after pre-incubation compared to a co-incubation

experiment (no pre-incubation with NADPH) indicates MDI.

Conclusion
The available in vitro data demonstrate that the metabolites of different PPIs exhibit varied

inhibitory effects on CYP2C19. Omeprazole and its metabolites, particularly omeprazole

sulfone and 5'-O-desmethylomeprazole, are notable for their metabolism-dependent inhibition

of CYP2C19.[1][2][3] In contrast, lansoprazole and pantoprazole do not show significant

metabolism-dependent inhibition.[2] While rabeprazole's primary metabolite, rabeprazole

thioether, is considered a potent inhibitor, a lack of publicly available quantitative data (IC50 or

Ki values) for it, as well as for the metabolites of lansoprazole and pantoprazole, highlights a

gap in the current understanding. Further research is warranted to fully characterize the

CYP2C19 inhibition profiles of all major PPI metabolites to better predict and manage potential

drug-drug interactions in a clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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